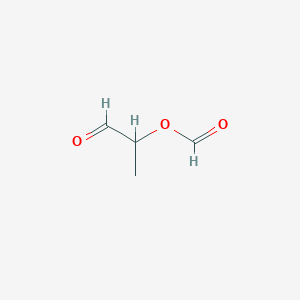

1-Oxopropan-2-yl formate

Description

Historical Context and Early Research Perspectives

The exploration of α-acyloxy ketones, the class of compounds to which 1-oxopropan-2-yl formate (B1220265) belongs, has a history rooted in the fundamental transformations of organic chemistry. Early methods for the synthesis of these compounds often involved the use of functionalized ketones, such as α-haloketones and diazo esters. rsc.org However, these methods often had limitations in terms of scope and efficiency.

A significant advancement in the synthesis of α-formyloxy ketones, including 1-oxopropan-2-yl formate, was reported in 2001. This method involved the treatment of ketones with thallium(III) triflate in amide solvents, followed by hydrolysis, to yield the corresponding α-formyloxy ketones in excellent yields. rsc.org This development provided a more direct and efficient route to this class of compounds. The study highlighted that while many procedures existed for α-acetoxy ketones, methods for preparing α-formyloxy ketones were less common. rsc.org The only previously reported method involved the anodic oxidation of enol carbonate in DMF–LiClO4. rsc.org

Scope and Relevance in Contemporary Organic Chemistry

In modern organic chemistry, the importance of α-acyloxy ketones, and by extension this compound, lies in their role as versatile synthetic intermediates. rsc.org They are recognized as crucial building blocks due to their presence in various natural products and biologically active molecules. rsc.org

Contemporary research continues to focus on developing more efficient and environmentally benign methods for the synthesis of α-acyloxy ketones. A recent domino reaction strategy has been developed for the α-formyloxylation of ketones. This method is noted for increasing the chemoselectivity of the reaction. mdpi.com The versatility of α-acyloxy ketones is further demonstrated by their use in a variety of synthetic transformations, including as starting materials for the synthesis of heterocycles like 2-aminothiazoles. acs.org

Structural Motif Significance within Broader Chemical Classes

The defining feature of this compound is the α-acyloxy ketone motif. This structural unit is significant because it is present in a wide array of biologically active compounds and natural products. rsc.org The presence of both a ketone and an ester functional group in close proximity allows for a range of chemical manipulations, making these compounds valuable precursors in organic synthesis.

The reactivity of the α-acyloxy ketone moiety can be tuned by the nature of the acyl group. In the case of this compound, the formate group can act as a protecting group for the α-hydroxy ketone, which can be readily deprotected under mild conditions. rsc.org This highlights the strategic importance of the formate derivative within the broader class of α-acyloxy ketones.

Interactive Data Table: Properties of 1-Oxoprop-1-en-2-yl Formate

| Property | Value | Source |

| Molecular Formula | C4H4O3 | PubChem |

| Molecular Weight | 100.07 g/mol | PubChem |

| XLogP3-AA | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 100.016043985 | PubChem |

| Monoisotopic Mass | 100.016043985 | PubChem |

| Topological Polar Surface Area | 43.4 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Complexity | 110 | PubChem |

Structure

2D Structure

3D Structure

Properties

CAS No. |

92805-66-8 |

|---|---|

Molecular Formula |

C4H6O3 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

1-oxopropan-2-yl formate |

InChI |

InChI=1S/C4H6O3/c1-4(2-5)7-3-6/h2-4H,1H3 |

InChI Key |

XNWRZCQKQJHEGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)OC=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Oxopropan 2 Yl Formate and Its Derivatives

Direct Synthesis Approaches to 1-Oxopropan-2-yl Formate (B1220265)

Direct formyloxylation of ketones represents a straightforward method for the synthesis of α-formyloxy ketones. One such approach involves the reaction of preformed ketone enolates with a highly reactive formate ester. For instance, 2,2,2-trifluoroethyl formate has been shown to react efficiently with ketone enolates at low temperatures (-78 °C) to yield α-formyl ketones. organic-chemistry.orgacs.org This method offers the advantage of kinetic control, allowing for the formylation of the more substituted α-carbon in unsymmetrical ketones, a regioselectivity that is often the reverse of the classical Claisen condensation. organic-chemistry.orgacs.org

Another direct method is the copper-catalyzed coupling reaction of diazo reagents with formamides. researchgate.net This strategy allows for the formation of α-formyloxy ketones in moderate to good yields and is notable for its ability to introduce both an aldehyde and an amine group into the target molecule through C-N bond cleavage. researchgate.net Mechanistic studies suggest that this transformation may proceed through a radical process. researchgate.net

Synthesis of Substituted 1-Oxopropan-2-yl Formate Derivatives

The synthesis of substituted derivatives of this compound can be achieved through several advanced synthetic strategies, including domino reactions, palladium-catalyzed carbonylations, and multi-step sequences.

α-Functionalization of Ketones via Domino Reactions

Domino reactions, which involve multiple bond-forming events in a single pot, provide an efficient route to α-functionalized ketones. mdpi.comnih.gov A strategy to enhance the chemoselectivity of these reactions has been developed, which involves increasing the activation energy difference between the main reaction and potential side reactions through intermolecular interactions. mdpi.comnih.gov

This approach has been successfully applied to the α-formyloxylation of ketones. mdpi.com In a specific example, a domino reaction sequence of bromination, nucleophilic substitution, and hydrolysis was designed. mdpi.com The use of an additive like TMSCF3 was found to increase the nucleophilicity of dimethylformamide (DMF) and decrease the nucleophilicity of water, thereby promoting the desired reaction pathway and minimizing by-product formation. mdpi.comnih.gov This method has been used to synthesize a variety of 1-aryl-1-oxopropan-2-yl formate derivatives with good to excellent yields. mdpi.com

Table 1: Examples of 1-Aryl-1-oxopropan-2-yl Formate Derivatives Synthesized via Domino Reaction

| Derivative Name | Yield (%) |

| 1-Oxo-1-(p-tolyl)propan-2-yl formate | 95 |

| 1-(4-Bromophenyl)-1-oxopropan-2-yl formate | 84 |

| 1-(4-Chlorophenyl)-1-oxopropan-2-yl formate | 83 |

| 1-(4-(Trifluoromethyl)phenyl)-1-oxopropan-2-yl formate | 77 |

| 1-(4-Hydroxyphenyl)-1-oxopropan-2-yl formate | 70 |

| 1-(5-Methylfuran-2-yl)-1-oxopropan-2-yl formate | 66 |

Palladium-Catalyzed Carbonylation Reactions involving Formates

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of esters and their derivatives. rsc.orgmdpi.comjst.go.jpacs.org In these reactions, formates can serve as a source of carbon monoxide (CO). rsc.orgjst.go.jp For example, aryl, alkenyl, and allyl halides can undergo palladium-catalyzed carbonylation with phenyl formate to produce the corresponding phenyl esters in high yields. acs.org This method is advantageous as it avoids the use of toxic CO gas and is tolerant of a wide range of functional groups. jst.go.jpacs.org

Similarly, palladium catalysts can facilitate the cross-coupling of organohalides with formates to generate esters. mdpi.com This has been demonstrated with aryl fluorosulfates, which react with aryl formates in the presence of a palladium catalyst to give the corresponding esters in moderate to good yields. mdpi.comresearchgate.net These reactions exhibit good functional group tolerance and can be applied to complex molecules. mdpi.com

Formation within Multi-Step Reaction Sequences and Automated Prediction Studies

The synthesis of complex molecules often requires multi-step reaction sequences. youtube.comgoogle.com In this context, this compound or its derivatives can be formed as intermediates. For example, the synthesis of cepafungin I, a natural product, involves a multi-step sequence where a related amide, di-tert-butyl ((3S,5S)-3-hydroxy-6-oxo-6-(((S)-1-oxopropan-2-yl)amino)hexane-1,5-diyl)dicarbamate, is synthesized as a key intermediate. nih.gov

The design and prediction of such multi-step syntheses are increasingly being aided by automated reaction prediction tools. researchgate.netnih.govnih.govchemrxiv.org These computational methods use quantum chemical calculations to explore potential reaction pathways and predict their outcomes. nih.govnih.gov By systematically searching for transition states and intermediates, these tools can help identify novel and efficient synthetic routes. nih.govchemrxiv.org The integration of automation and artificial intelligence is becoming a significant field in chemical research, promising to accelerate the discovery and application of new synthetic methods. nscc-gz.cn

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods is crucial for the synthesis of chiral molecules, which are of great importance in pharmaceuticals and materials science.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to control the formation of one diastereomer over others. For α-acyloxy ketones, several diastereoselective methods have been developed. One approach involves the hypervalent iodine-mediated α-acetoxylation of cyclic ketones. frontiersin.orgnih.govresearchgate.net The use of a binary system of a hypervalent iodine(III) reagent and a Lewis acid like BF3•OEt2 has been shown to be effective for the diastereoselective α-acetoxylation of cyclic ketones, proceeding through a plausible SN2 substitution mechanism. frontiersin.orgnih.govresearchgate.net The diastereoselectivity is believed to originate from thermodynamic control. frontiersin.orgnih.govresearchgate.net

Another strategy involves the use of the "isoxazoline route" to create densely functionalized ketones. chemrxiv.org This method utilizes a [4+1]-annulation of nitroalkenes with sulfonium (B1226848) ylides to construct an isoxazoline (B3343090) ring, which can then be further functionalized to yield α'-acyloxy-substituted aldols with high diastereoselectivity. chemrxiv.org

Enantioselective Synthetic Routes

The creation of specific stereoisomers (enantiomers) of chiral molecules is a central goal in modern organic synthesis, particularly for pharmaceuticals where only one enantiomer often provides the desired biological activity. For compounds like this compound, which possesses a stereocenter at the second carbon, enantioselective synthesis is crucial for developing its derivatives as chiral building blocks.

Several strategies have been developed for the asymmetric synthesis of related chiral carbonyl compounds. These methods can be broadly categorized into:

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, asymmetric bromolactonization using (S)-proline as a chiral auxiliary has been successfully employed in the enantioselective synthesis of complex intermediates. uva.nl

Catalytic Asymmetric Methods: This is often the preferred approach due to its efficiency, as only a small amount of a chiral catalyst is needed to generate large quantities of the chiral product. This includes catalysis by chiral transition-metal complexes and organocatalysis. unirioja.es For example, iridium-catalyzed asymmetric hydrogenation is a powerful technique for producing chiral N-heteroaromatic compounds with excellent enantioselectivities. unirioja.es

Enzymatic Resolutions: Biocatalysis offers a highly selective method for separating enantiomers from a racemic mixture. Lipases, for example, can be used to selectively react with one enantiomer of an alcohol, allowing for the separation of the remaining unreacted enantiomer with very high purity (>99% enantiomeric excess). uva.nl

While direct enantioselective formyloxylation of ketones is a specific challenge, the principles established in the asymmetric synthesis of analogous α-hydroxy and α-amino ketones are directly applicable. These methods provide a framework for accessing enantiomerically pure derivatives of this compound.

Application of Organocatalysis in Chiral Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. nih.gov For the synthesis of chiral α-functionalized ketones related to this compound, the amino acid L-proline and its derivatives have emerged as exceptionally versatile and effective catalysts. Current time information in Bangalore, IN.

Proline-catalyzed reactions typically proceed through the formation of an enamine intermediate between the ketone substrate and the secondary amine of the catalyst. nih.govCurrent time information in Bangalore, IN. This enamine then reacts with an electrophile, and the chiral environment provided by the catalyst directs the approach of the electrophile to create the product with high enantioselectivity.

Key asymmetric reactions enabled by organocatalysis that are relevant to the synthesis of chiral ketones include:

Aldol Reactions: The asymmetric cross-aldol reaction between ketones and aldehydes, catalyzed by L-proline, provides direct access to chiral β-hydroxy carbonyl compounds with good to excellent enantioselectivity. Current time information in Bangalore, IN.

Mannich Reactions: Proline and its derivatives catalyze the direct asymmetric addition of ketones to imines, yielding chiral β-amino ketones. nih.gov These products are valuable precursors for a wide range of functionalized molecules, including amino acids. nih.gov

α-Amination: The direct α-amination of ketones using azodicarboxylates as a nitrogen source can be efficiently catalyzed by proline, affording α-amino ketones. nih.gov

The effectiveness of these organocatalytic methods makes them a powerful tool for the enantioselective synthesis of this compound derivatives, providing access to chiral building blocks for more complex molecular architectures.

| Catalyst | Reaction Type | Substrates | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| L-proline | Cross-Aldol | 1-phenyl-1,2-propanedione and acetone (B3395972) | 80% | 51% | Current time information in Bangalore, IN. |

| L-proline tetrazole | Cross-Aldol | 1-phenyl-1,2-propanedione and acetone | 83% | 89% | Current time information in Bangalore, IN. |

| L-proline | Mannich-type | Ketones and Imines | Excellent | High | nih.gov |

| β-proline | Mannich-type | Ketones and Glyoxylate Imine | High anti-diastereo- and enantioselectivities | High | chemrxiv.org |

Synthetic Utility of the Formate Moiety in Complex Molecule Construction

The formate group in this compound is not merely a passive component but an active functional group that can be strategically employed in the synthesis of more complex molecules. Its reactivity allows it to serve as a precursor or intermediate in various chemical transformations.

As a Precursor or Intermediate in Amide Formation

The conversion of esters to amides, known as aminolysis, is a fundamental transformation in organic chemistry. masterorganicchemistry.com While this reaction can be sluggish for unactivated esters, formate esters are classified as having high reactivity, making them suitable substrates for amide synthesis. google.comlibretexts.org The reaction generally involves the nucleophilic addition of an amine to the ester's carbonyl carbon, followed by the elimination of the alcohol portion (in this case, the enol of acetone after rearrangement). masterorganicchemistry.com

Several methods can facilitate the conversion of a formate ester to an amide:

Direct Aminolysis: Heating an ester with ammonia (B1221849) or a primary/secondary amine can yield the corresponding amide. masterorganicchemistry.com

Use of Ammonium (B1175870) Formate: A specific method involves heating an organic ester with ammonium formate or a formate salt of a primary or secondary amine to produce the corresponding amide. google.com This process is particularly useful for substrates that might be sensitive to the alkaline conditions of direct aminolysis. google.com

Base-Promoted Amidation: The direct amidation of unactivated esters can be effectively promoted by strong bases, such as those derived from n-butyllithium (n-BuLi), which can generate highly reactive dilithium (B8592608) amides. thieme-connect.comrsc.org

These methods highlight the utility of the formate moiety as a handle for introducing nitrogen-containing functional groups, transforming a simple α-formyloxy ketone into a more complex α-amido ketone structure.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Aminolysis | Amine (e.g., NH₃, RNH₂, R₂NH), Heat | Fundamental but can be slow for unactivated esters. masterorganicchemistry.comlibretexts.org | masterorganicchemistry.comlibretexts.org |

| Ammonium Formate Method | Ammonium formate or amine formate salt, Heat (100-160 °C) | Effective for esters sensitive to decomposition under standard aminolysis conditions. google.com | google.com |

| Base-Promoted Amidation | Amine, Strong Base (e.g., n-BuLi) | Enables facile aminolysis even with sterically hindered esters under mild conditions. thieme-connect.com | thieme-connect.com |

| Catalytic Amidation | Amine, Cyanide catalyst | Cyanide can act as an efficient and mild catalyst in the aminolysis of esters. google.com | google.com |

As a Building Block for Functionalized Amino Acid and Peptide Derivatives

The structure of this compound makes it a valuable synthon for constructing functionalized amino acids and peptides, which are crucial in medicinal chemistry and biology. nih.govnih.gov The formate group can be viewed as a protecting group for a hydroxyl functionality, which is a common feature in many amino acid side chains (e.g., serine, threonine).

The α-keto functionality is a key feature for building amino acid backbones. For example:

Reductive Amination: α-keto acids can be converted into α-amino acids through reductive amination, a reaction that forms an imine intermediate followed by reduction. Biocatalytic methods using N-methyl amino acid dehydrogenases can achieve this transformation with high stereoselectivity to produce chiral N-alkylated amino acids. nih.gov

Decarboxylative Coupling: N-formyl amino acid derivatives, which are important in protein biosynthesis, can be synthesized via the decarboxylative coupling of amino acid esters with glyoxylic acid. chemrxiv.org

Peptide Synthesis: Keto groups can be introduced into peptide sequences to create peptide aldehydes, which are known to be potent protease inhibitors. researchgate.net Furthermore, the core structure of 1-oxopropan-2-yl, after conversion to an amino acid, can be incorporated into complex peptide chains using standard peptide coupling techniques, as seen in the synthesis of various biologically active peptide derivatives. nih.govscielo.brnih.gov

By leveraging the reactivity of both the ketone and formate functionalities, this compound and its derivatives can serve as versatile building blocks for the synthesis of non-proteinogenic amino acids and for the functionalization of peptides. nih.govresearchgate.net

Advanced Structural Elucidation and Characterization of 1 Oxopropan 2 Yl Formate Systems

Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and provide insights into the chemical environment of each nucleus. emerypharma.comrsc.orgrsc.org For the structural elucidation of 1-oxopropan-2-yl formate (B1220265) systems, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are indispensable. rsc.orgmdpi.comwordpress.comacs.org

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and the neighboring protons. In the ¹H NMR spectrum of 1-oxopropan-2-yl formate, distinct signals are expected for the formyl proton, the methine proton at the C2 position, and the methyl protons.

Detailed analysis of related structures provides expected chemical shifts (δ) and coupling constants (J). For instance, in 1-oxo-1-(p-tolyl)propan-2-yl formate, the formyl proton appears as a singlet at approximately 8.12 ppm. mdpi.com The methine proton (H2) shows up as a quartet around 6.10 ppm due to coupling with the three methyl protons, which in turn appear as a doublet at about 1.57 ppm. mdpi.com The coupling constant between the methine and methyl protons is typically around 7.0 Hz. mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Formyl H | 8.12 | s | - | 1H |

| Aromatic H | 7.85 | d | 7.8 | 2H |

| Aromatic H | 7.29 | d | 7.9 | 2H |

| Methine H (C2-H) | 6.10 | q | 7.0 | 1H |

| Methyl H (p-tolyl) | 2.42 | s | - | 3H |

| Methyl H (C3-H₃) | 1.57 | d | 7.0 | 3H |

Table data sourced from a study on the α-functionalization of ketones. mdpi.com

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound derivatives, characteristic chemical shifts are observed for the carbonyl carbons of the ketone and formate groups, the methine carbon, and the methyl carbon.

In the case of 1-(4-chlorophenyl)-1-oxopropan-2-yl formate, the ketonic carbonyl carbon resonates at approximately 193.9 ppm, while the formyl carbonyl carbon appears around 159.0 ppm. mdpi.com The methine carbon (C2) is observed at about 69.8 ppm, and the methyl carbon (C3) at a higher field, around 16.1 ppm. mdpi.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O (C1) | 193.9 |

| Formate C=O | 159.0 |

| Aromatic C | 131.8 |

| Aromatic C | 131.2 |

| Aromatic C | 128.9 |

| Aromatic C | 128.0 |

| Methine C (C2) | 69.8 |

| Methyl C (C3) | 16.1 |

Table data sourced from a study on the α-functionalization of ketones. mdpi.com The provided data is for a closely related analog, illustrating the expected chemical shifts.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the complete molecular structure, especially for complex molecules. emerypharma.comacs.orgharvard.edulibretexts.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. emerypharma.com For this compound, a cross-peak between the methine proton (H2) and the methyl protons (H3) would confirm their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. libretexts.orgrsc.org This allows for the direct assignment of a proton's signal to its attached carbon. For example, the methine proton signal would show a correlation to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are separated by two or three bonds. acs.orgrsc.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation between the formyl proton and the methine carbon (C2) would confirm the location of the formate group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close in space, even if they are not directly bonded. harvard.edursc.org This technique is instrumental in determining the stereochemistry and conformation of a molecule.

The comprehensive analysis of these 2D NMR spectra provides a complete and unambiguous structural elucidation of this compound systems. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.eduwebassign.netresearchgate.net Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint". webassign.net

For this compound, the most prominent absorption bands are due to the stretching vibrations of the two carbonyl groups (ketone and formate) and the C-O bonds. The ketone C=O stretching vibration typically appears in the range of 1700-1725 cm⁻¹. The formate C=O stretching vibration is usually found at a higher frequency, around 1720-1740 cm⁻¹, and is often accompanied by a C-H stretching band for the formyl proton around 2820-2720 cm⁻¹. The C-O stretching vibrations of the ester group will also be present in the 1300-1000 cm⁻¹ region. mdpi.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Observed Frequency (cm⁻¹) in an Analog* |

|---|---|---|---|

| Ketone C=O | Stretching | 1700-1725 | 1699 |

| Formate C=O | Stretching | 1720-1740 | 1733 |

| Formyl C-H | Stretching | 2820-2720 | - |

| Ester C-O | Stretching | 1300-1000 | 1161 |

*Data for 2-oxo-2-(o-tolyl)ethyl formate from a study on domino reactions. mdpi.com This illustrates the typical regions for these functional groups.

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wordpress.com It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), allows for the determination of the exact molecular formula of a compound. mdpi.comnfdi4chem.deresearchgate.net

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. For derivatives, such as 1-(4-hydroxyphenyl)-1-oxopropan-2-yl formate, HRESIMS can confirm the molecular formula. For this analog, the calculated mass for the protonated molecule [M+H]⁺ (C₁₀H₁₁O₄) is 195.0657, which closely matches the experimentally found value of 195.0655. mdpi.com This high degree of accuracy is crucial for confirming the elemental composition of new compounds.

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 1-(4-Hydroxyphenyl)-1-oxopropan-2-yl Formate | [M+H]⁺ | 195.0657 | 195.0655 |

Data sourced from a study on the α-functionalization of ketones. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. In the case of this compound, the primary chromophores are the ketone (C=O) group and the formate ester (-O-C=O) group.

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily associated with the carbonyl group of the ketone. These transitions involve the excitation of electrons from non-bonding (n) and pi (π) molecular orbitals to higher energy anti-bonding pi (π*) orbitals.

Specifically, two main transitions are expected:

n → π* Transition: This transition involves the excitation of an electron from a non-bonding orbital (lone pair on the oxygen atom) to the anti-bonding π* orbital of the carbonyl group. For simple aliphatic ketones, this transition is characteristically of low intensity (molar absorptivity, ε < 100 L·mol⁻¹·cm⁻¹) and occurs at longer wavelengths, typically in the range of 270-300 nm. This transition is considered "forbidden" by symmetry rules, which accounts for its weak absorption.

π → π* Transition: This transition involves the promotion of an electron from the bonding π orbital to the anti-bonding π* orbital of the carbonyl group. This is a high-intensity transition (ε > 1,000 L·mol⁻¹·cm⁻¹) and occurs at shorter wavelengths, usually below 200 nm for unconjugated ketones.

The formate ester group also contains a carbonyl and can exhibit similar transitions. However, in an isolated ester, the n → π* transition is typically observed at shorter wavelengths (around 200-215 nm) compared to a ketone. The presence of the adjacent ketone functionality in this compound means the electronic environment is dominated by the ketone's absorption characteristics in the near-UV region.

The solvent used for analysis can influence the position of the absorption maxima (λ_max). For n → π* transitions, increasing the polarity of the solvent typically leads to a hypsochromic shift (shift to a shorter wavelength), as polar solvents can stabilize the non-bonding orbital.

A hypothetical UV-Vis spectrum for this compound would be expected to show a weak absorption band around 280 nm, corresponding to the n → π* transition of the ketone carbonyl group. A much stronger absorption for the π → π* transition would be expected in the far-UV region, often outside the range of standard laboratory spectrophotometers.

Table 1: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Typical Wavelength (λ_max) Range | Expected Molar Absorptivity (ε) | Chromophore |

| n → π | 270-300 nm | Weak (< 100 L·mol⁻¹·cm⁻¹) | Ketone (C=O) |

| π → π | < 200 nm | Strong (> 1,000 L·mol⁻¹·cm⁻¹) | Ketone (C=O) |

| n → π* | ~205 nm | Moderate | Formate Ester (-OCHO) |

Circular Dichroism (CD) Spectroscopy for Chiral Assignments

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. Since this compound possesses a chiral center at the C2 position, it exists as two enantiomers, (R)-1-oxopropan-2-yl formate and (S)-1-oxopropan-2-yl formate. These enantiomers are optically active and will interact differently with circularly polarized light.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. A non-racemic sample of a chiral compound will produce a CD spectrum with positive and/or negative peaks, known as Cotton effects. The sign of the Cotton effect is directly related to the absolute configuration of the chiral center(s).

For this compound, the chromophore responsible for the CD signal is the carbonyl group of the ketone. The n → π* electronic transition of the carbonyl group, which appears in the UV-Vis spectrum around 270-300 nm, is particularly sensitive to the stereochemical environment and typically gives rise to a distinct Cotton effect in the CD spectrum.

The "Octant Rule" is an empirical rule often used to predict the sign of the Cotton effect for the n → π* transition of chiral ketones. This rule divides the space around the carbonyl group into eight octants. The sign of the Cotton effect is determined by the positions of the substituents within these octants. By applying the Octant Rule to the known conformations of the (R) and (S) enantiomers of this compound, the expected sign of the Cotton effect for each can be predicted. Conversely, an experimentally obtained CD spectrum can be used to assign the absolute configuration of a sample by comparing the observed Cotton effect to the predictions of the rule.

In practice, the CD spectrum of one enantiomer will be a mirror image of the other. For instance, if the (R)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of the same magnitude at that wavelength. This makes CD spectroscopy a powerful tool for determining the enantiomeric purity of a sample as well. The presence of any significant deviation from the expected mirrored spectra would indicate the presence of impurities or an enantiomeric excess that is less than 100%.

While specific CD data for this compound is not widely published, studies on similar chiral ketones and esters demonstrate the utility of this technique for unambiguous stereochemical assignment.

Table 2: Application of CD Spectroscopy for this compound

| Spectroscopic Feature | Information Obtained | Relevance to this compound |

| Cotton Effect | Sign (+ or -) and magnitude of differential absorption | Correlates to the absolute configuration (R or S) at the C2 chiral center. |

| Wavelength of Maxima | Corresponds to electronic transitions of the chromophore | The n → π* transition of the ketone carbonyl (~280 nm) is the key region of interest. |

| Mirror-Image Spectra | Confirmation of enantiomeric relationship | The CD spectrum of the (R)-enantiomer is the mirror image of the (S)-enantiomer. |

X-ray Crystallography for Absolute Stereochemical Configuration and Solid-State Structure

Single-crystal X-ray diffraction (SXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. For this compound, this technique can provide an unambiguous determination of its molecular structure, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, for an enantiomerically pure sample, SXRD can also establish the absolute stereochemical configuration of the chiral center at C2.

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map of the repeating unit cell of the crystal. From this map, the positions of the individual atoms (carbon, oxygen, and hydrogen) can be determined, revealing the complete molecular structure.

For the determination of the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. When the X-ray radiation wavelength is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This effect breaks Friedel's law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. The small differences in intensity between these "Friedel pairs" or "Bijvoet pairs" can be measured and used to determine the absolute structure of the crystal, and thus the absolute configuration (R or S) of the molecule. For organic molecules composed only of light atoms like carbon, hydrogen, and oxygen, the anomalous scattering effect is weak. Therefore, using a copper X-ray source (Cu Kα, λ ≈ 1.54 Å) is often preferred as it enhances the anomalous scattering effect from oxygen atoms compared to the more commonly used molybdenum source (Mo Kα, λ ≈ 0.71 Å).

The structural data obtained from X-ray crystallography for this compound would include:

Confirmation of Connectivity: Unambiguously confirming the atomic connections, distinguishing it from any potential isomers.

Bond Lengths and Angles: Providing precise measurements for all bonds (e.g., C=O, C-O, C-C) and the angles between them. This data offers insight into the electronic distribution and potential strain within the molecule.

Torsional Angles: Defining the conformation of the molecule, for example, the rotational position of the formate group relative to the propanone backbone.

Absolute Configuration: The Flack parameter is a value refined during the crystallographic analysis that indicates the correctness of the assigned enantiomer. A value close to zero for a given enantiomer confirms its absolute configuration.

Mechanistic Investigations and Reaction Pathways Involving 1 Oxopropan 2 Yl Formate

Elucidation of Domino Reaction Mechanisms

Domino reactions, which involve several transformations occurring in a single synthetic operation without isolating intermediates, offer significant advantages in terms of atom economy, time and energy savings, and reduced waste generation. researchgate.net However, controlling the reaction pathway to favor the desired product over potential side reactions presents a considerable challenge. researchgate.net Investigations into the α-functionalization of ketones have successfully employed a domino reaction strategy to synthesize derivatives of 1-oxopropan-2-yl formate (B1220265). researchgate.netmdpi.com This sequence typically involves an initial bromination of the ketone at the α-carbon, followed by nucleophilic substitution and subsequent hydrolysis to yield the final α-formyloxy ketone product. researchgate.net

Nucleophilic substitution is a cornerstone of many domino sequences. scilit.com In the synthesis of 1-oxopropan-2-yl formate derivatives, this process occurs after the α-bromination of a parent ketone. mdpi.com The solvent, often dimethylformamide (DMF), can act as a nucleophile, attacking the electrophilic α-carbon of the brominated intermediate. researchgate.netmdpi.com This step is critical for introducing the formyloxy group. The reaction is often facilitated by a copper catalyst, such as CuBr₂, where the in-situ generated CuBr has been shown to promote the subsequent nucleophilic substitution and hydrolysis steps. mdpi.com Various intermediates, including halogens, hypervalent iodine, and silyl (B83357) enol ethers, can be used to achieve functionalization at the α-position through nucleophilic substitution processes. mdpi.com

A primary challenge in domino reactions is controlling chemoselectivity, which is the preferential reaction of a reagent with one of several different functional groups. researchgate.netwikipedia.org In the synthesis of α-formyloxy ketones, the presence of multiple nucleophiles, such as DMF and water, can lead to competing reaction pathways and the formation of by-products. researchgate.net

A novel strategy to enhance chemoselectivity involves modulating the activation energies of the main and side reactions through intermolecular interactions. researchgate.net In the α-formyloxylation of ketones, trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF₃) has been employed as a key reagent to control selectivity. researchgate.netmdpi.com Through computational and experimental studies, it was found that TMSCF₃ enhances the nucleophilicity of DMF via van der Waals forces while simultaneously reducing the nucleophilicity of water through hydrogen bonding. researchgate.net This widens the activation energy gap between the desired reaction (formyloxylation) and the undesired side reaction (hydrolysis of the intermediate), leading to significantly higher yields of the target product. researchgate.net Density functional theory (DFT) calculations have supported this mechanism, showing an increased activation energy difference between the main and side reaction transition states in the presence of TMSCF₃. researchgate.net

The effectiveness of this strategy is demonstrated in the synthesis of various substituted this compound derivatives, where high yields were achieved.

| Compound Name | Starting Ketone | Yield (%) |

|---|---|---|

| 1-Oxo-1-(p-tolyl)propan-2-yl formate | 1-(p-tolyl)propan-1-one | 95% |

| 1-(4-Bromophenyl)-1-oxopropan-2-yl formate | 1-(4-bromophenyl)propan-1-one | 84% |

| 1-(4-Chlorophenyl)-1-oxopropan-2-yl formate | 1-(4-chlorophenyl)propan-1-one | 83% |

| 1-(4-(Trifluoromethyl)phenyl)-1-oxopropan-2-yl formate | 1-(4-(trifluoromethyl)phenyl)propan-1-one | 77% |

| 1-(4-Hydroxyphenyl)-1-oxopropan-2-yl formate | 1-(4-hydroxyphenyl)propan-1-one | 70% |

| 1-(5-Methylfuran-2-yl)-1-oxopropan-2-yl formate | 1-(5-methylfuran-2-yl)propan-1-one | 66% |

α-Formyloxylation and α-Acyloxylation Mechanisms

The α-formyloxylation of ketones is the direct reaction leading to the formation of compounds like this compound. researchgate.netmdpi.com This transformation is a specific case of the broader class of α-acyloxylation reactions, which are vital for synthesizing α-acyloxycarbonyl compounds. mdpi.com These products serve as versatile building blocks for a variety of natural products and pharmaceuticals. mdpi.com The mechanism, as part of the domino sequence, proceeds through an α-haloketone intermediate which then undergoes nucleophilic attack by a suitable oxygen nucleophile. mdpi.com In the case of α-formyloxylation using DMF, the DMF molecule provides the formyl group. researchgate.netmdpi.com The general procedure for these acyloxylation reactions involves heating the ketone with reagents like CuBr₂, TMSCF₃, and water in an amide solvent. mdpi.com

In a different context, the enzyme (S)-2-hydroxypropylphosphonate epoxidase (HppE) has been shown to catalyze a biologically unprecedented 1,2-phosphono migration when reacting with (R)-1-hydroxypropylphosphonate, yielding 1-oxopropan-2-ylphosphonate. researchgate.net This enzymatic reaction demonstrates an alternative, biological pathway to a structurally related "1-oxopropan-2-yl" moiety, proceeding through a proposed carbocation intermediate. researchgate.net

Role in Automated Reaction Prediction Studies

Automated reaction prediction has become a powerful tool for exploring complex reaction networks in fields ranging from combustion to materials degradation. researchgate.netchemrxiv.org Algorithms like Yet Another Reaction Program (YARP) use computational methods to enumerate potential elementary reaction steps, predict products, and characterize transition states on the potential energy surface without relying on predefined reaction rules. researchgate.netchemrxiv.org

These methodologies can be applied to predict the formation pathways of compounds like this compound and its analogs. By inputting a set of reactants, these programs can explore vast chemical reaction spaces, identify kinetically relevant intermediates, and uncover novel, low-barrier reaction pathways that might be missed in traditional experimental screening. researchgate.net For instance, retrosynthesis prediction models have been used to analyze related ester structures, such as (S)-1-ethoxy-1-oxopropan-2-yl(S)-2-(4-bromophenyl)propanoate, demonstrating the capability of these computational tools to handle such molecules and provide inspiration for synthetic route design. nih.gov The syntactic validity of the generated reactant predictions is a key metric, ensuring that the outputs are chemically sensible. nih.gov

Potential Chemical Degradation Pathways

Understanding the chemical stability and potential degradation pathways of this compound is essential. The formate ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into formic acid and 1-hydroxypropan-2-one.

Forced degradation studies on structurally related molecules provide significant insight into likely degradation products. For example, Netarsudil, which contains a 3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl core structure, undergoes significant degradation under various stress conditions. nih.gov Its degradation highlights pathways that could be relevant to this compound. Similarly, studies on the radiolysis products of 2,2'-Oxybis(N,N-di-n-decylpropanamide) (mTDDGA), which features a related ether linkage, have identified multiple degradation compounds formed via cleavage of ester and amide bonds. tandfonline.com PROTAC (Proteolysis Targeting Chimera) technology, which involves designing molecules to induce protein degradation, often utilizes complex linkers whose stability and degradation are critical design considerations. nih.govacs.orgstrath.ac.uk

| Degradation Product ID | Proposed Structure Name | Formation Condition |

|---|---|---|

| DP 1 | (S)-2-amino-N-(isoquinolin-6-yl)propanamide | Acidic Stress |

| DP 2 | 4-(1-amino-3-hydroxypropan-2-yl)benzyl 2,4-dimethylbenzoate | Acidic Stress |

| DP 3 | Benzene (from further degradation of DP 2) | Acidic Stress |

| DP 6 | 3-amino-N-(isoquinolin-6-yl)-2-(4-methylidenecyclohexa-2,5-dien-1-ylidene)propanamide | Acidic Stress |

Computational Chemistry and Theoretical Studies of 1 Oxopropan 2 Yl Formate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a key computational method for investigating the synthesis of 1-oxopropan-2-yl formate (B1220265) and its derivatives. researchgate.net DFT calculations have been successfully applied to understand the α-functionalization of ketones, a reaction that produces α-acyloxy ketones like 1-oxopropan-2-yl formate. researchgate.netmdpi.com In one such study, calculations were performed to increase the chemoselectivity of domino reactions leading to these products. researchgate.net The computational strategy involved using the wB97XD functional with the def2-TZVPP basis set for calculating single-point energies and solvent effects, demonstrating the level of theory applied to achieve accurate results. mdpi.com

A critical aspect of computational reaction studies is the analysis of transition states (TS) and the calculation of activation energy barriers, which determine reaction kinetics. For reactions producing this compound derivatives, DFT calculations have been used to map out the potential energy surface and identify key transition states. researchgate.net Vibrational frequency calculations are performed on all stationary points to confirm their nature; a transition state structure is characterized by having a single imaginary frequency. mdpi.com

In the context of its formation via domino reactions, theoretical calculations showed that the activation energy difference between the main reaction and potential side reactions could be widened through specific intermolecular interactions. researchgate.net This manipulation of activation barriers is crucial for enhancing the yield and selectivity of the desired product. researchgate.net

Furthermore, in broader explorations of chemical reaction spaces, this compound has been identified as a product in the unimolecular decomposition of propylene (B89431) carbonate. d-nb.info Algorithmic tools have been developed to explore such reaction networks, using low-level methods for the initial transition state and intrinsic reaction coordinate (IRC) calculations, followed by refinement at higher levels of theory to ensure accuracy. d-nb.inforesearchgate.net These explorations help to identify kinetically competitive pathways and understand the stability of compounds like this compound within a larger reactive landscape. d-nb.info

Understanding the charge distribution in reactants and intermediates provides insight into their reactivity and the nature of their interactions. In studies related to the synthesis of this compound, charge distribution analysis of the reactants, such as dimethylformamide (DMF), and other species present in the reaction mixture has been performed. researchgate.net This analysis helps to explain how certain reagents can modulate the nucleophilicity of reactants, guiding the reaction toward the desired product and away from by-products. researchgate.net For instance, the charge distribution of a complex between DMF and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSCF₃) was analyzed to understand how the nucleophilicity of DMF is enhanced. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While extensive Density Functional Theory (DFT) calculations have been applied to the reactions that form this compound, specific studies focusing on Molecular Dynamics (MD) simulations for a detailed conformational analysis of the isolated molecule are not prominently featured in the reviewed literature. However, related techniques such as reaction conformational sampling (RCS) are employed within larger computational workflows. d-nb.inforesearchgate.net These methods are used to generate multiple high-quality conformations for transition state searches, which is crucial for accurately predicting reaction barriers and pathways. d-nb.inforesearchgate.net This highlights the importance of conformational considerations in theoretical studies, even if dedicated MD simulations for analyzing the conformational landscape of this compound itself are not the primary focus of these particular studies.

Investigation of Intermolecular Interactions (e.g., Van der Waals forces, Hydrogen Bonding)

The investigation of non-covalent intermolecular interactions is crucial for understanding reaction mechanisms in solution. Computational studies on the synthesis of this compound have highlighted the significant role of these forces. researchgate.net Specifically, DFT calculations demonstrated that the reagent TMSCF₃ strategically influences the reaction environment. researchgate.net It was found to increase the nucleophilicity of the reactant DMF through Van der Waals forces, while simultaneously reducing the nucleophilicity of residual water (H₂O) through the formation of hydrogen bonds. researchgate.net This dual role, elucidated through computational analysis, is key to enhancing the chemoselectivity of the domino reaction that produces the α-formyloxylated ketone product. researchgate.net

Prediction of Spectroscopic Properties and Reaction Outcomes

Computational chemistry is also utilized to predict spectroscopic properties, which can aid in the identification and characterization of reaction products. While the search results emphasize experimental NMR data for the characterization of this compound derivatives, these experimental outcomes are the direct result of reactions designed and explained using computational models. mdpi.com The successful synthesis of a range of this compound derivatives, with yields often determined by reaction conditions optimized through theoretical insights, serves as a validation of the predictive power of the computational models used. mdpi.com

The following table presents experimental ¹H and ¹³C NMR data for several derivatives of this compound, which are the type of spectroscopic properties that can also be predicted and verified through computational methods. mdpi.com

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Oxo-1-(p-tolyl)propan-2-yl formate | 8.12 (s, 1H), 7.85 (d, 2H), 7.29 (d, 2H), 6.10 (q, 1H), 2.42 (s, 3H), 1.57 (d, 3H) | Not specified in snippet |

| 1-(4-Bromophenyl)-1-oxopropan-2-yl formate | 8.12 (s, 1H), 7.89 (d, 2H), 7.47 (d, 2H), 6.04 (q, 1H), 1.57 (d, 3H) | 194.8, 160.0, 140.3, 132.4, 129.9, 129.2, 70.9, 17.1 |

| 1-(4-Chlorophenyl)-1-oxopropan-2-yl formate | 8.12 (s, 1H), 7.89 (d, 2H), 7.47 (d, 2H), 6.04 (q, 1H), 1.57 (d, 3H) | 193.9, 159.0, 131.8, 131.2, 128.9, 128.0, 69.8, 16.1 |

| 1-(4-Fluorophenyl)-1-oxopropan-2-yl formate | 8.12 (s, 1H), 8.05–7.95 (m, 2H), 7.17 (t, 2H), 6.06 (q, 1H), 1.58 (d, 3H) | Not specified in snippet |

| 1-(4-(Trifluoromethyl)phenyl)-1-oxopropan-2-yl formate | 8.12 (s, 1H), 8.05 (d, 2H), 7.77 (d, 2H), 6.07 (q, 1H), 1.59 (d, 3H) | Not specified in snippet |

| 1-(4-Hydroxyphenyl)-1-oxopropan-2-yl formate | 8.15 (s, 1H), 8.03 (s, 1H), 7.75 (d, 2H), 6.80 (d, 2H), 5.99 (q, 1H), 1.48 (d, 3H) | Not specified in snippet |

| 1-Oxo-1-phenylpentan-2-yl formate | 8.16 (s, 1H), 7.95 (d, 2H), 7.60 (t, 1H), 7.49 (t, 2H), 6.03 (dd, 1H), 1.91–1.84 (m, 2H), 1.57–1.43 (m, 2H), 0.95 (t, 3H) | Not specified in snippet |

Biological and Biochemical Significance of 1 Oxopropan 2 Yl Formate Derivatives

Role in Enzymatic Reactions and Metabolic Transformations

The biochemical significance of 1-oxopropan-2-yl formate (B1220265) derivatives is intrinsically linked to the metabolism of the formate group. Upon cleavage, the released formate can enter the crucial one-carbon metabolic network, and the cleavage itself is mediated by a ubiquitous class of enzymes.

Formate is a key, mobile intermediate in one-carbon metabolism. nih.govannualreviews.org Unlike other one-carbon units, it is not bound to a tetrahydrofolate (THF) carrier, allowing it to move between cellular compartments and potentially between organs. annualreviews.orgnih.gov If a derivative of 1-oxopropan-2-yl formate is hydrolyzed in a biological system, the resulting free formate can be utilized in several fundamental pathways.

Mitochondria are a primary site of formate production from sources like serine, glycine, and sarcosine. nih.govcreative-proteomics.com This formate can then be exported to the cytosol to be used for essential biosynthetic reactions. annualreviews.orgnih.gov The principal functions of these formate-dependent pathways include the synthesis of purines and thymidylate (a DNA precursor) and providing methyl groups for a vast number of methylation reactions that affect proteins, lipids, and DNA. nih.govannualreviews.org Formate also plays a critical, yet often underappreciated, role in embryonic development. nih.govannualreviews.org

| Formate-Related Metabolic Pathway | Function | Key Cellular Location | References |

| Purine (B94841) Synthesis | Provides carbon atoms (C2 and C8) for the de novo synthesis of the purine ring. | Cytosol | nih.govannualreviews.org |

| Thymidylate Synthesis | Serves as a source for the methyl group of thymidylate (dTMP), a crucial component of DNA. | Cytosol, Nucleus | nih.govannualreviews.org |

| Amino Acid Homeostasis | Interconversion with other one-carbon carriers involved in the metabolism of serine, glycine, and methionine. | Mitochondria, Cytosol | creative-proteomics.com |

| Methylation Reactions | Supplies one-carbon units for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor for epigenetic and synthetic methylation. | Cytosol | annualreviews.org |

| Formate Oxidation | Can be terminally oxidized to carbon dioxide (CO₂), a reaction that can be coupled to the reduction of NADP⁺ to NADPH. | Mitochondria | nih.gov |

The formation and, more commonly, the cleavage of the formate ester bond in derivatives of this compound are governed by enzymes.

Enzymatic Cleavage: The hydrolysis of ester bonds is catalyzed by a broad class of enzymes known as esterases (or carboxylesterases). researchgate.net These enzymes are ubiquitous and generally exhibit broad substrate specificity, particularly for esters with short-chain acyl groups. researchgate.netresearchgate.net Therefore, it is highly probable that the formate ester in a this compound derivative would be readily cleaved by endogenous esterases in a biological system.

A well-characterized enzyme that handles a formyl group is S-formylglutathione hydrolase (SFGH), also known as esterase D. mdpi.comresearchgate.net SFGH catalyzes the hydrolysis of the thioester S-formylglutathione into free formate and glutathione, which is a critical step in the detoxification of formaldehyde. mdpi.comnih.gov Importantly, SFGH has been shown to possess broader esterase activity towards various ester-bond-containing substrates, not just thioesters. mdpi.comnih.govresearchgate.net Studies on SFGH from different bacterial sources confirm its high activity towards short-chain p-nitrophenyl esters, which are common substrates used to test for general esterase activity. mdpi.comresearchgate.net

Enzymatic Formation: While hydrolysis is a common fate, the enzymatic synthesis of formate esters is also possible. Lipases, which typically hydrolyze fats, can be used to catalyze the formation of formate esters, such as octyl formate, through esterification or transesterification reactions. mdpi.com Additionally, as mentioned previously, fungal Baeyer-Villiger monooxygenases can synthesize alkyl formate esters from aldehydes. conicet.gov.ar

| Enzyme Class | Example | Reaction | Biological Relevance | References |

| Carboxylesterases | General esterases | R-COO-R' + H₂O → R-COOH + R'-OH | Hydrolysis of prodrugs, detoxification, metabolism of lipids and xenobiotics. | researchgate.netresearchgate.net |

| Serine Hydrolases | S-formylglutathione hydrolase (SFGH) | S-formylglutathione + H₂O → Formate + Glutathione | Detoxification of formaldehyde; exhibits broad esterase activity. | mdpi.comnih.govresearchgate.net |

| Lipases | Novozym 435 (immobilized Candida antarctica lipase (B570770) B) | Formic acid + Octanol ⇌ Octyl formate + H₂O | Biocatalytic synthesis of flavor/fragrance compounds. | mdpi.com |

| Monooxygenases | Fungal Baeyer-Villiger Monooxygenase (BVMO) | Aldehyde + O₂ + NADPH → Formate Ester + H₂O + NADP⁺ | Biosynthesis of natural formate esters. | conicet.gov.ar |

Derivatives as Probes and Ligands in Biological Systems

The chemical structure of this compound, containing a readily cleavable ester bond, makes its derivatives excellent candidates for the design of biological probes and prodrugs. This strategy leverages endogenous enzyme activity to trigger a change in molecular properties, such as drug activation or fluorescence.

The use of an ester moiety to mask a polar functional group is a well-established strategy in prodrug design. researchgate.net This modification can enhance a drug's stability, oral bioavailability, and cell permeability. Once absorbed and distributed, ubiquitous intracellular esterases cleave the ester bond, releasing the active parent drug. researchgate.netresearchgate.net A recent and direct example is dapagliflozin (B1669812) formate, a formate ester prodrug of the antidiabetic medication dapagliflozin. researchgate.nettandfonline.comnih.gov This prodrug was developed to improve stability and is rapidly converted to the active drug dapagliflozin in the body. researchgate.nettandfonline.com Similarly, a derivative of this compound could be designed to release a biologically active α-hydroxyketone upon cleavage by cellular esterases.

This same principle of esterase-activated cleavage is fundamental to the design of many fluorescent probes. mdpi.comannualreviews.org A classic example is fluorescein (B123965) diacetate (FDA), which is non-fluorescent and cell-permeable. mdpi.com Inside a cell, esterases hydrolyze the acetate (B1210297) esters, releasing the highly fluorescent fluorescein molecule, which becomes trapped due to its newly acquired negative charges. This allows for the visualization of live cells and the measurement of esterase activity. mdpi.com A this compound derivative attached to a quenched fluorophore could function as an activity-based probe for esterases in a similar manner.

Furthermore, modified natural products, such as flavonoids, have been synthetically derivatized to serve as probes for identifying their biological targets. psu.edu For example, kaempferol (B1673270) derivatives have been synthesized to incorporate photoaffinity labels or functional groups for immobilization on a matrix, enabling the capture and identification of their protein receptors. psu.edu This highlights the potential for using synthetic derivatives of core structures like this compound as ligands to probe specific biological interactions. Recently, activity-based sensing systems using organometallic catalysts have been developed to detect free formate in living cells, underscoring the importance of creating chemical tools to study one-carbon metabolism. nih.gov

Synthesis of Peptide-Based Derivatives and Analogues

The incorporation of the 1-oxopropan-2-yl moiety into peptide structures gives rise to peptidomimetics with unique properties. This structural unit can be introduced to modify amino acid side chains or to form part of the peptide backbone, influencing conformation and biological activity. The synthesis of these derivatives often involves solution-phase peptide coupling methods. nih.gov

Research has demonstrated the synthesis of complex isophthalamide (B1672271) derivatives built upon an alanine (B10760859) framework, resulting in molecules such as N¹,N³-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide. nih.govresearchgate.net This synthesis begins with the corresponding amino acid methyl ester, which is treated with hydrazine (B178648) hydrate (B1144303) to form a dihydrazide. nih.gov This intermediate can then be reacted with other molecules, such as isatin, to produce larger, more complex peptide-based structures. nih.gov In one study, these novel isophthalamide derivatives were evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing significant potential. nih.govresearchgate.net

Similarly, the 1-oxopropan-2-yl group is a key feature in aza-peptide aldehydes and ketones, which have been developed as reversible protease inhibitors. nih.gov The synthesis of these complex molecules can involve coupling reactions with protected amino acid derivatives. For example, aza-peptide inhibitors designed for caspases have been synthesized, demonstrating the utility of this chemical group in creating targeted therapeutic agents. nih.gov Other research has focused on creating tripeptide-type protease inhibitors that contain an electrophilic arylketone moiety, where the 1-oxopropan-2-yl substructure is part of a larger, biologically active molecule. nih.gov

| Peptide Derivative Name | Starting Materials | Synthetic Approach | Reference |

|---|---|---|---|

| N¹,N³-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide | Isophthalamoyl dichloride, L-alanine methyl ester hydrochloride, Hydrazine hydrate | Solution-phase synthesis involving amidation followed by hydrazinolysis. | nih.gov |

| N¹-(1-oxo-1-(-2-(2-oxoindolin-3-ylidene) hydrazinyl) propan-2-yl)-N³-(1-oxo-1-(-2-(2-oxoindolin-3-ylidene) hydrazinyl) propan-2-yl) isophthalamide | N¹,N³-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide, Isatin | Condensation reaction in DMF, refluxed for 4 hours. | nih.gov |

| Benzyl ((S)-1-(((S)-1-(2-(2-amino-2-oxoethyl)hydrazinyl)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate | Protected dipeptide hydrazide, Boc-Gly-OSu | Coupling reaction in DCM/DMF, purified by silica (B1680970) chromatography. | nih.gov |

Incorporation into Complex Molecular Probes (e.g., Fluorescent Dyes)

The unique electronic and structural properties of the 1-oxopropan-2-yl group make it a valuable component in the design of molecular probes. These probes are engineered to interact with specific biological targets, often resulting in a detectable signal, such as fluorescence, which enables the study of biological processes. The ketone functionality is particularly useful, as its reactivity can be harnessed to create "turn-on" sensors or to act as a key binding element. nih.govfrontiersin.org

A prominent example is the development of small-molecule inhibitors that target the von Hippel-Lindau (VHL) E3 ubiquitin ligase. rcsb.org These inhibitors are of significant interest as chemical probes for studying hypoxia signaling and as ligands for creating Proteolysis Targeting Chimeras (PROTACs). rcsb.orgacs.org One such probe, N-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamothioyl) pyrrolidin-1-yl)-1-oxopropan-2-yl)acetamide, incorporates the 1-oxopropan-2-yl)acetamide moiety as a key part of its structure. rcsb.org The binding and efficacy of these probes are characterized using a variety of biophysical techniques. rcsb.org

The design strategy for such probes often involves linking a target-binding molecule to a reporter, such as a fluorophore. caymanchem.comnih.gov The incorporation of a ketone can influence the photophysical properties of the probe. nih.gov For instance, installing a ketone bridge into a xanthene scaffold has been shown to dramatically shift the emission wavelengths into the shortwave-infrared (SWIR) region, which is advantageous for deep-tissue imaging. nih.gov While not directly using the this compound structure, this demonstrates the principle of how ketone-containing moieties are integrated into advanced fluorescent probes.

| Molecular Probe / Ligand | Biological Target | Characterization Methods | Reference |

|---|---|---|---|

| N-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamothioyl) pyrrolidin-1-yl)-1-oxopropan-2-yl)acetamide | von Hippel-Lindau (VHL) E3 ubiquitin ligase | X-ray Crystallography, Fluorescence Polarization, Isothermal Titration Calorimetry | rcsb.org |

| VH298: (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | von Hippel-Lindau (VHL) E3 ubiquitin ligase | Western Blot for HIF-1α stabilization | acs.org |

Design of Biomimetic Compounds

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. The 1-oxopropan-2-yl structure, derived from the simple biological precursor hydroxyacetone, is a useful building block in this field. csic.esmdpi.com It is particularly valuable in the synthesis of conformationally constrained peptides, which mimic the secondary structures (e.g., turns and helices) of natural peptides and proteins. acs.orgacs.org

One innovative approach involves the use of hydroxyproline-derived dicarbonyl compounds, which incorporate a 1-methoxy-2-methyl-1-oxopropan-2-yl group, to create novel hexahydropyrimidine (B1621009) structures. acs.orgacs.org These structures serve as scaffolds to constrain the geometry of attached amino acid residues. The synthesis involves a reductive amination-cyclization reaction between an aldehyde precursor and an amino acid methyl ester. acs.orgacs.org This methodology allows for the creation of peptide mimetics with defined three-dimensional shapes, which is crucial for their interaction with biological targets. acs.org

The broader field of biomimetic transamination of α-keto esters further highlights the importance of this chemical motif. rsc.orgnih.govacs.org These reactions, often catalyzed by chiral organocatalysts, convert α-keto esters into chiral α-amino esters, which are fundamental building blocks for peptides and other biologically active molecules. acs.orgnih.gov This approach mimics the action of transaminase enzymes in biological systems.

| Biomimetic Compound Name | Key Precursors | Yield | Reference |

|---|---|---|---|

| Methyl 2S-(1-Methoxycarbonyl-6R-(1-methoxy-2-methyl-1-oxopropan-2-yl)hexahydropyrimidin-3-yl)propanoate | Aldehyde precursor 5c, H-Ala-OMe hydrochloride | 65% | acs.orgacs.org |

| Methyl 2-(1-Methoxycarbonyl-6R-(1-methoxy-2-methyl-1-oxopropan-2-yl)hexahydropyrimidin-3-yl)acetate | Aldehyde precursor 5c, H-Gly-OMe hydrochloride | 65% | acs.orgacs.org |

| Methyl 2S-(1-Methoxycarbonyl-6R-(1-methoxy-2-methyl-1-oxopropan-2-yl)hexahydropyrimidin-3-yl)-3-phenylpropanoate | Aldehyde precursor 5c, H-Phe-OBn hydrochloride | 53% | acs.orgacs.org |

| Methyl 2-(1-Methoxycarbonyl-6S-(1-methoxy-2-methyl-1-oxopropan-2-yl)hexahydropyrimidin-3-yl)acetate | Aldehyde precursor 5d, H-Gly-OMe hydrochloride | 62% | acs.orgacs.org |

Analytical Techniques for the Isolation and Purification of 1 Oxopropan 2 Yl Formate

Chromatographic Separation Methods

Chromatography is a cornerstone technique for the separation of compounds from complex mixtures. umlub.pl It relies on the differential partitioning of a substance between a stationary phase and a mobile phase. umlub.pl For 1-oxopropan-2-yl formate (B1220265) and its derivatives, several chromatographic methods have proven effective.

Silica (B1680970) gel chromatography is a widely used method for the purification of synthetic organic compounds, including various derivatives of 1-oxopropan-2-yl formate. mdpi.comnih.govnih.gov This technique separates compounds based on their polarity, with more polar compounds having a stronger interaction with the polar silica gel stationary phase and thus eluting more slowly. google.com

In numerous synthetic procedures, derivatives of this compound are isolated as oils or solids after purification via silica gel chromatography. mdpi.comnih.gov The mobile phase, or eluent, is typically a mixture of non-polar and more polar organic solvents. A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. mdpi.comnih.gov For instance, the purification of several 1-aryl-1-oxopropan-2-yl formate derivatives has been successfully achieved using varying ratios of petroleum ether to ethyl acetate. mdpi.comnih.gov

Research findings have demonstrated the utility of silica gel chromatography in isolating a range of this compound derivatives with high yields. mdpi.comnih.gov The specific ratios of petroleum ether to ethyl acetate are tailored to the polarity of the target molecule, as illustrated in the following table.

Table 1: Examples of Silica Gel Chromatography Conditions for this compound Derivatives

| Compound | Eluent System (Petroleum Ether:Ethyl Acetate) | Reference |

| 1-Oxo-1-(p-tolyl)propan-2-yl Formate | 50:1 | mdpi.com |

| 1-(4-Bromophenyl)-1-oxopropan-2-yl Formate | 130:1 | mdpi.comnih.gov |

| 1-(4-Chlorophenyl)-1-oxopropan-2-yl Formate | 160:1 | mdpi.comnih.gov |

| 1-(4-Fluorophenyl)-1-oxopropan-2-yl Formate | 100:1 | mdpi.comnih.gov |

| 1-(4-(Trifluoromethyl)phenyl)-1-oxopropan-2-yl Formate | 100:1 | mdpi.comnih.gov |

| 1-(4-Hydroxyphenyl)-1-oxopropan-2-yl Formate | 190:1 | mdpi.com |

| 1-Oxo-1-phenylbutan-2-yl Formate | 60:1 | mdpi.com |

| 1-(5-Methylfuran-2-yl)-1-oxopropan-2-yl Formate | 100:1 | mdpi.comnih.gov |

This table is not exhaustive but provides a clear indication of the adaptability of silica gel chromatography for the purification of this class of compounds.

Thin-layer chromatography (TLC) is an essential analytical tool used to monitor the progress of chemical reactions, identify compounds present in a mixture, and determine the appropriate solvent system for column chromatography. google.comscielo.br TLC plates are typically coated with a thin layer of silica gel. scielo.br

In the context of this compound synthesis, TLC is used to track the conversion of starting materials to the desired product. google.com For example, in the preparation of related compounds, TLC analysis on silica gel plates with a mobile phase of 20% ethyl acetate in hexanes was used to confirm the completion of a reaction. google.com The visualization of the separated spots on a TLC plate is often achieved under UV light or by using chemical staining agents. scielo.br The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. acs.org

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that can be scaled up from analytical methods to isolate larger quantities of a pure compound. thermofisher.com While specific applications of preparative HPLC for the parent compound "this compound" are not extensively detailed in the provided results, the technique is widely applicable for the purification of related organic molecules. rsc.orgepo.org

The principle of preparative HPLC is similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads. thermofisher.com The choice of stationary phase and mobile phase is critical for achieving the desired separation. thermofisher.com Reverse-phase columns, such as C18 columns, are commonly used in preparative HPLC. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) formate to improve peak shape and resolution. policija.si The method can be scaled up from analytical conditions to isolate impurities or the main component. sielc.com

Other Purification Strategies

Beyond chromatography, other classical laboratory techniques are employed in the purification of this compound and its analogs.

Recrystallization is a purification technique for solid compounds that relies on differences in solubility of the compound and its impurities in a given solvent at different temperatures. For some derivatives of this compound that are solids, recrystallization can be an effective final purification step. For example, 1-oxo-1-(p-tolyl)propan-2-yl formate and 1-(4-hydroxyphenyl)-1-oxopropan-2-yl formate were isolated as white solid powders, and while the primary purification was by silica gel chromatography, recrystallization could be employed for further purification if needed. mdpi.com The process generally involves dissolving the crude solid in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to allow the formation of pure crystals. A related compound, perindoprilat, was purified by recrystallization from a water-ethanol mixture. iucr.org

Liquid-liquid extraction (LLE) is a fundamental separation technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. wikipedia.org This method is often used during the work-up of a chemical reaction to remove water-soluble byproducts and impurities. nih.gov

In a typical LLE procedure, the reaction mixture is diluted with an organic solvent and washed with water or an aqueous solution. scielo.br The target compound, being more soluble in the organic phase, remains in the organic layer, while water-soluble impurities are partitioned into the aqueous layer. phenomenex.comlibretexts.org The two layers are then separated using a separatory funnel. youtube.com For instance, in the synthesis of related compounds, the reaction mixture is often diluted with a solvent like dichloromethane (B109758) or ethyl acetate and then washed with brine (a saturated aqueous solution of sodium chloride) to aid in the separation of the layers and remove residual water from the organic phase. scielo.br

Q & A

Q. How to structure a research paper’s Methods section to comply with high-impact journal standards?

- Guidelines : Separate "Materials" (supplier details, purity) and "Procedures" (synthetic steps, characterization). For complex workflows, use flowcharts or tables in SI .

- Ethical Compliance : Declare conflicts of interest and funding sources. Acknowledge contributions from non-authors (e.g., technical staff) in a dedicated section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.